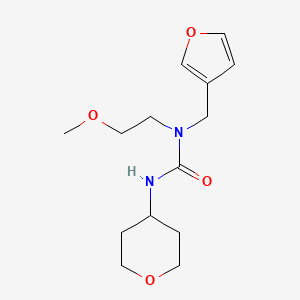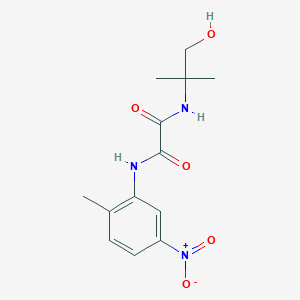
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as HMPAO, is a radiopharmaceutical agent used in medical imaging. It is a lipophilic molecule that is able to cross the blood-brain barrier and bind to the cerebral blood flow.
Wissenschaftliche Forschungsanwendungen
Oxidative Damage and Carcinogenicity Studies
Studies on similar compounds, such as 2-nitropropane, have explored their impact on oxidative DNA and RNA damage, offering insights into their carcinogenic mechanisms. For instance, 2-nitropropane, an industrial chemical, has been shown to significantly increase oxidative damage in liver nucleic acids in rats, suggesting a potential pathway for its hepatocarcinogenicity through the generation of reactive oxygen species or free radicals that damage nucleic acids (Fiala, Conaway, & Mathis, 1989). This type of research is crucial for understanding the molecular mechanisms of toxicity and carcinogenicity associated with certain chemicals, which could be relevant for assessing the safety and potential risks of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide.
Mechanistic Insights into Metabolic Processes
The metabolism of compounds similar to N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been studied to elucidate their biological interactions and transformation pathways. For example, research on N-hydroxyphentermine oxidation by rat liver microsomes has contributed to understanding how these compounds are metabolized and the role of cytochrome P-450 in their oxidative processes (Sum & Cho, 1979). Such studies are valuable for predicting the metabolic fate of similar compounds in living organisms and their potential biological effects.
Synthesis and Application in Material Science
The development of novel synthetic methodologies and applications of related compounds in material science, such as the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement, highlights the potential for chemical innovation. These compounds have applications in creating new materials with specific properties (Mamedov et al., 2016). Research in this area can provide insights into how N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide might be utilized in the development of novel materials or chemical processes.
DNA Interaction and Antitumor Studies
Investigations into the interactions between similar compounds and DNA, as well as their antitumor activities, offer a basis for exploring the therapeutic potentials of chemicals. For instance, studies on Ni(II) complexes with Schiff base ligands, which include evaluations of DNA/protein interaction and cytotoxicity, demonstrate the relevance of structural chemistry in the development of potential anticancer agents (Yu et al., 2017). Such research may inform future studies on the biological activities and applications of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide in medical and therapeutic contexts.
Eigenschaften
IUPAC Name |
N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-8-4-5-9(16(20)21)6-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREIICLVAVTGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)
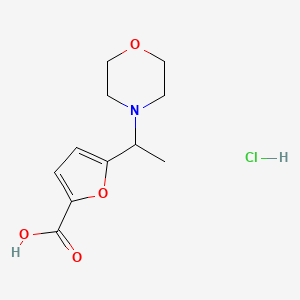
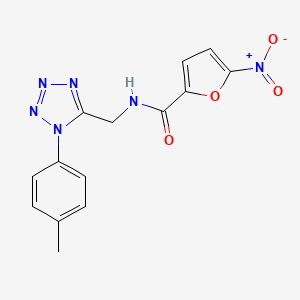
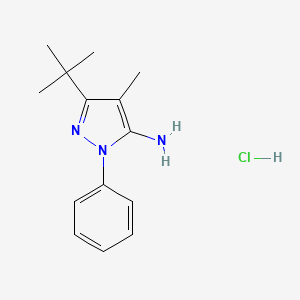

![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B2686391.png)
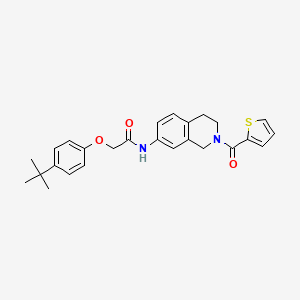
![methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2686394.png)
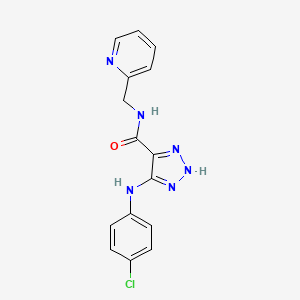
![1-((cyanomethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2686399.png)
![2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686402.png)
